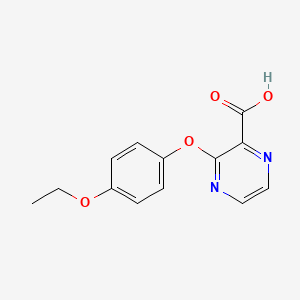

3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid

説明

3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid is a pyrazine-2-carboxylic acid derivative featuring a 4-ethoxyphenoxy substituent at the 3-position of the pyrazine ring.

特性

IUPAC Name |

3-(4-ethoxyphenoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-2-18-9-3-5-10(6-4-9)19-12-11(13(16)17)14-7-8-15-12/h3-8H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRSPZCPNPXCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid typically involves the reaction of 4-ethoxyphenol with pyrazine-2-carboxylic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

化学反応の分析

3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazine derivatives, including 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid. Pyrazinamide, a related compound, has been extensively studied for its effectiveness against Mycobacterium tuberculosis. Modifications of the pyrazine ring, such as those seen in this compound, can enhance lipophilicity and bioactivity, making them promising candidates for further development as antimicrobial agents .

Antioxidant Properties

Research into related pyrazine derivatives has shown significant antioxidant activity. Compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively. This property is crucial in developing therapeutic agents aimed at oxidative stress-related diseases .

Anticancer Potential

The potential anticancer properties of pyrazine derivatives have been explored in several studies. For instance, compounds with similar structures have shown inhibitory effects on cancer cell lines, indicating that this compound might also exhibit similar activities. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Synthetic Chemistry

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of substituted pyrazine derivatives with phenolic compounds. The introduction of the ethoxy group enhances solubility and reactivity, facilitating further chemical modifications that can lead to a library of novel compounds with diverse biological activities .

Reactivity in Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further transformations, making it useful in synthesizing more complex molecules required in drug development. The ability to modify the pyrazine ring opens avenues for creating derivatives with tailored properties for specific applications .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

Table 1: Cytostatic Activity of Pyrazine Derivatives

Key Observations :

- Urea vs. Amide Substituents : Urea-linked derivatives (e.g., 6h, 6c) show superior cytostatic activity compared to simple amides. The 4-chloro-3-trifluoromethylphenyl group in 6h enhances c-Raf binding, mirroring sorafenib’s mechanism, while bromophenyl in 6c reduces toxicity .

Table 2: Antimycobacterial and Antifungal Activities

Key Observations :

- Lipophilic Substituents : tert-Butyl and chloro groups enhance antimycobacterial and antifungal activities by increasing membrane permeability .

- Carboxylic Acid vs. Ester Prodrugs : Methyl or propyl esters (e.g., compound 18a) improve bioavailability, but free carboxylic acids (e.g., 16) retain potent activity against M. tuberculosis .

Table 3: Catalytic Activity in Oxidation Reactions

Key Observations :

- PCA in Catalysis: PCA stabilizes vanadium complexes, enabling radical-mediated oxidation of alkanes and 2-propanol under mild conditions .

- Fluorophenoxy Derivatives: The 4-fluorophenoxy group (as in 3-(4-fluorophenoxy)pyrazine-2-carboxylic acid) is a versatile synthon for drug discovery, though 4-ethoxyphenoxy analogs remain unexplored in catalysis .

Structure-Activity Relationships (SAR)

Amide vs. Urea Linkers : Urea derivatives (e.g., 6c, 6h) exhibit higher cytostatic potency than amides due to enhanced hydrogen bonding with kinase targets .

Aromatic Substituents: Electron-withdrawing groups (e.g., -CF₃, -NO₂) improve antimycobacterial activity, while bulky substituents (e.g., tert-butyl) enhance lipophilicity and membrane penetration .

Phenoxy vs. Carboxamide Groups: Phenoxy ethers (e.g., ethoxyphenoxy) may reduce metabolic degradation compared to ester prodrugs, though cytotoxicity risks require evaluation .

生物活性

3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazine core substituted with an ethoxyphenyl group and a carboxylic acid moiety. Its molecular formula is CHNO with a molecular weight of 253.25 g/mol. The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses. For instance, it has shown potential as an inhibitor of GlcN-6-P synthase, which is linked to its antimicrobial activity .

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways critical for various biological functions .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and related derivatives. It has demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazine ring can enhance antimicrobial efficacy .

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage. In vitro assays using DPPH and ABTS methods have shown promising results, indicating that this compound possesses notable free radical scavenging activity .

Potential Anti-diabetic Effects

Recent investigations suggest that this compound may influence glucose metabolism. In animal models, it has been linked to reductions in blood glucose levels and stimulation of GLP-1 secretion, making it a candidate for further research in diabetes management .

Case Studies

- Antimicrobial Evaluation : A study synthesized various pyrazine derivatives, including this compound. The derivatives were tested against Mycobacterium tuberculosis, showing inhibition rates between 54% to 72%, indicating substantial antimicrobial potential .

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant properties of synthesized pyrazine derivatives using DPPH and ABTS assays. Results indicated that certain derivatives exhibited significant antioxidant activity, supporting the therapeutic potential of this class of compounds .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing pyrazine-2-carboxylic acid derivatives?

Pyrazine-2-carboxylic acid derivatives are synthesized via:

- Biocatalytic methods : Amidases (e.g., from Bacillus smithii) enable solvent-free synthesis of hydrazide derivatives with minimal by-products .

- Coupling reactions : Carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine for amide bond formation .

- Condensation : Reacting acyl chlorides with substituted anilines or amino-thiazoles under controlled conditions .

Q. How is pyrazine-2-carboxylic acid characterized spectroscopically?

Key techniques include:

- FT-IR and vibrational spectroscopy : To analyze functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and hydrogen bonding .

- NMR : For structural elucidation of substituents (e.g., ethoxyphenoxy groups in derivatives).

- Mass spectrometry : Confirmation of molecular weight and fragmentation patterns.

Q. What analytical methods detect pyrazine-2-carboxylic acid in biological systems?

- Immunoassays : Monoclonal antibody-based ELISA for detecting pyrazine-2-carboxylic acid as a biomarker of pyrazinamide resistance in Mycobacterium tuberculosis .

- Chromatography : HPLC or GC-MS paired with reduction/derivatization (e.g., using triphenylphosphine to quantify peroxides in oxidation studies) .

Q. What metabolic pathways are observed for pyrazine-2-carboxylic acid derivatives?

- Oxidative metabolism : Alkyl-substituted pyrazines are oxidized to pyrazine-2-carboxylic acid and 5-hydroxylated derivatives .

- Hydrolysis : Pyrazinamide (a prodrug) is hydrolyzed to pyrazine-2-carboxylic acid in humans, a critical step in antitubercular activity .

Advanced Research Questions

Q. What mechanistic role does pyrazine-2-carboxylic acid play in vanadium-catalyzed hydrocarbon oxidation?

Pyrazine-2-carboxylic acid (PCA) acts as a proton-transfer mediator in zwitterionic form, facilitating:

- Radical generation : Decomposition of diperoxovanadium(V) complexes to produce HOO· radicals, which abstract hydrogen from alkanes .

- Catalytic cycle : PCA stabilizes vanadium intermediates, enabling regeneration of V(IV) to V(V) via H₂O₂ oxidation .

- Regioselectivity : Low in linear alkanes (e.g., C(1):C(2):C(3) = 1:6.8:6 for hexane oxidation) due to radical diffusion .

Q. How do computational studies (e.g., DFT) enhance understanding of pyrazine-2-carboxylic acid reactivity?

Q. What contradictions exist in oxidation mechanisms involving PCA-vanadium systems?

- Radical vs. non-radical pathways : Some studies emphasize hydroxyl radicals (HO·) as primary oxidants , while others propose direct O-atom transfer from vanadium-peroxo intermediates .

- Rate-limiting steps : Debate persists over whether H-transfer from H₂O₂ to PCA or radical recombination is rate-determining .

Q. How are pyrazine-2-carboxylic acid derivatives applied in targeted protein degradation (PROTACs)?

- Linker design : Rigid pyrazine linkers (e.g., 6-(4-Boc-diazepan-1-yl) derivatives) optimize ternary complex formation between target proteins and E3 ligases, enhancing degradation efficiency .

- Structure-activity relationship : Rigidity vs. flexibility impacts drug-like properties and cellular permeability .

Q. What strategies improve regioselectivity in PCA-catalyzed alkane oxidations?

- Solvent effects : Acetonitrile stabilizes peroxides, favoring hydroperoxide formation over decomposition .

- Temperature modulation : Lower temperatures (20°C) increase alcohol:ketone ratios (12:1 for cyclohexane) by reducing peroxide breakdown .

- Catalyst ratio tuning : A vanadate:PCA ratio of 1:4 maximizes turnover numbers (~1000) .

Q. How is antimycobacterial activity assessed for pyrazine-2-carboxylic acid derivatives?

- In vitro assays : MIC (Minimum Inhibitory Concentration) testing against M. tuberculosis H37Rv strain .

- Mechanistic studies : Monitoring pyrazinamide resistance via PCA detection, as resistant strains lack amidase activity to convert pyrazinamide to PCA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。